3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Description
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with bromine at position 3, a trifluoromethyl group at position 6, and a carboxylic acid moiety at position 2. The trifluoromethyl and bromine substituents enhance lipophilicity and metabolic stability, making it valuable in drug discovery .
Properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-7-6(8(16)17)14-5-2-1-4(3-15(5)7)9(11,12)13/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQVLERWHVEWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1C(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153200 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355171-42-4 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355171-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide (CO2) under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Forms: Products with different oxidation states.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C9H6BrF3N2O2
- Molecular Weight : 313.0712 g/mol
- CAS Number : 2839143-14-3
The presence of bromine and trifluoromethyl groups enhances its biological activity and stability, making it suitable for various applications.
Antitumor Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. A study demonstrated that derivatives of imidazo[1,2-a]pyridine could be developed as potent inhibitors for therapeutic use against various cancers, including leukemia and solid tumors .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Similar imidazo derivatives have been reported to inhibit pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Neurological Applications
Preliminary studies suggest that 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid may have neuroprotective properties. Compounds in this class are being evaluated for their ability to modulate neuroinflammatory responses, which could be beneficial in conditions like Alzheimer's disease .
Synthetic Routes
The synthesis of this compound typically involves:
- The bromination of imidazo[1,2-a]pyridine derivatives.
- The introduction of a trifluoromethyl group via electrophilic substitution.
- Carboxylation reactions to introduce the carboxylic acid functional group.
These methods allow for the production of the compound with high yields and purity, facilitating further research into its applications.
Case Study: Anticancer Activity
A recent study published in a peer-reviewed journal explored the anticancer effects of a series of imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that these compounds inhibited cell proliferation in several cancer cell lines by inducing apoptosis through mitochondrial pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
Case Study: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of imidazo derivatives. The study found that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential for treating inflammatory diseases and warrants further investigation into its mechanisms of action and therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs are compared based on substituent positions, molecular weight, and biological relevance:
Key Observations:
- Positional Effects : Bromine at position 3 (vs. 2 in ) may influence electronic properties and binding affinity in kinase inhibitors.
- Functional Groups : The carboxylic acid at position 2 enhances solubility and enables conjugation (e.g., esterification in ), while trifluoromethyl groups improve metabolic resistance .
Biological Activity
Overview
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[1,2-a]pyridine family, known for their potential therapeutic applications, particularly in combating infectious diseases like tuberculosis and various forms of cancer.
Mode of Action
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, which is crucial for the growth and survival of pathogens like Mycobacterium tuberculosis (M. tuberculosis) .
Biochemical Pathways
Research indicates that this compound may modulate several biochemical pathways, influencing gene expression and cellular metabolism. For instance, it has been observed to impact signaling pathways associated with antibiotic resistance in bacteria .
Anti-Tuberculosis Activity
One of the most significant findings regarding this compound is its potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. In vitro studies demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) ranging from 0.05 to 1.5 μM against these strains .
Table 1: Anti-Tuberculosis Activity
| Compound | MIC (μM) | Activity against MDR/XDR |
|---|---|---|
| This compound | 0.05 - 1.5 | Yes |
| Isoniazid | 0.1 - 0.4 | Yes |
The compound's mechanism involves targeting the QcrB enzyme in M. tuberculosis, which plays a critical role in the electron transport chain necessary for ATP synthesis .
Anticancer Properties
In addition to its anti-tuberculosis activity, this compound has shown promise in anticancer research. Studies indicate that it can inhibit cell proliferation in various cancer cell lines while demonstrating a selective toxicity profile .
Table 2: Anticancer Activity
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Non-cancer) | >10 | Low |
The selectivity index indicates that the compound has a significantly higher effect on cancer cells compared to normal cells, suggesting its potential as a therapeutic agent in cancer treatment.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives, including this compound:
- Anti-Tuberculosis Evaluation : A study reported the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives, highlighting the superior activity of compounds similar to this compound against MDR strains .
- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest favorable properties for this compound, including high plasma protein binding and low hepatotoxicity in human liver microsomes .
- Structural Activity Relationship (SAR) : Research into SAR has indicated that modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance biological activity and selectivity against target pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
